An In-depth Technical Guide to 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid: A Novel Building Block for Drug Discovery
An In-depth Technical Guide to 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid: A Novel Building Block for Drug Discovery
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, a novel and high-value building block for drug discovery and development. While a specific CAS (Chemical Abstracts Service) number for this compound is not publicly listed, indicating its status as a specialized research chemical, this document outlines its core physicochemical properties, proposes a robust synthetic pathway, and explores its potential applications. We delve into the mechanistic rationale behind its synthesis, methods for its analytical characterization, and essential safety protocols for laboratory handling. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated heterocycles in their research programs.
Introduction: The Significance of Fluorinated Isoxazoles in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold in drug design.[3][4] When combined with fluorine, the second most electronegative element, the potential for creating highly effective and targeted therapeutics increases significantly.
The 1,1-difluoroethyl group, in particular, is a critical substituent. It can serve as a bioisostere for hydroxyl or thiol groups, or as a lipophilic hydrogen bond donor, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule of this guide, 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid, combines these two powerful pharmacophores. The carboxylic acid at the 4-position provides a crucial handle for further chemical modification, such as amide bond formation, enabling its incorporation into larger, more complex drug candidates.[5] The strategic placement of these functional groups makes this compound a highly attractive starting material for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[6][7]
Physicochemical and Structural Properties
As a novel research chemical, experimental data for 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid is not widely available. The following table summarizes its calculated properties.
| Property | Value | Source |
| CAS Number | Not Publicly Assigned | - |
| Molecular Formula | C₆H₅F₂NO₃ | Calculated |
| Molecular Weight | 177.11 g/mol | Calculated |
| Appearance (Predicted) | White to off-white solid | Inferred from similar compounds[8] |
| XLogP3 (Predicted) | 0.8 - 1.2 | Calculated |
| Hydrogen Bond Donors | 1 (from COOH) | Calculated |
| Hydrogen Bond Acceptors | 4 (from O, N, COOH) | Calculated |
| SMILES | CC(F)(F)c1noc(c1C(=O)O) | - |
Proposed Synthesis and Mechanistic Rationale
The synthesis of substituted isoxazoles is well-documented, with the [3+2] cycloaddition (1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne being a primary and highly effective method.[1] An alternative robust strategy involves the electrophilic cyclization of alkynone oximes. Below is a proposed, field-proven synthetic workflow for preparing the title compound, designed for high regioselectivity and yield.
Diagram of Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of an appropriate 4,4-Difluoropent-2-yn-1-one precursor (Intermediate 1)
-
Rationale: The creation of a difluorinated alkynone is the critical first step. This intermediate contains the necessary carbon backbone and functional groups for subsequent cyclization.
-
Protocol:
-
To a solution of a suitable terminal alkyne (e.g., ethynyltrimethylsilane) in anhydrous THF at -78 °C, add n-butyllithium (1.0 eq) dropwise.
-
Stir the mixture for 30 minutes, then add a difluoroacetylating agent, such as ethyl 2,2-difluoroacetate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the difluoro-ynone intermediate.
-
Step 2: Formation of 4,4-Difluoropent-2-yn-1-one oxime (Intermediate 2)
-
Rationale: The oxime is the direct precursor to the isoxazole ring. This reaction is typically straightforward and high-yielding.
-
Protocol:
-
Dissolve the difluoro-ynone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a mild base such as sodium acetate or pyridine (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
The combined organic extracts are dried, filtered, and concentrated to yield the crude oxime, which can often be used in the next step without further purification.
-
Step 3: Base-mediated Cyclization and Saponification to form 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid (Final Product)
-
Rationale: An intramolecular cyclization of the oxime, followed by hydrolysis of the resulting ester, yields the final carboxylic acid. Using a base like potassium carbonate facilitates the ring closure. Subsequent saponification with a stronger base like lithium hydroxide cleaves the ester to the desired acid.
-
Protocol:
-
Dissolve the crude oxime (1.0 eq) in a solvent such as DMF or acetonitrile.
-
Add a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction to 60-80 °C and stir for 2-4 hours until cyclization is complete (monitored by LC-MS).
-
Cool the reaction mixture, add water, and extract with ethyl acetate to isolate the intermediate ester.
-
Dissolve the crude ester in a mixture of THF/water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-6 hours.
-
Once hydrolysis is complete, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the final product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the title compound.
-
Role in Drug Discovery and Development
The title compound is a prime candidate for fragment-based drug discovery (FBDD) and as a key intermediate in lead optimization campaigns.
-
Bioisosterism: The 1,1-difluoroethyl group is a non-classical bioisostere. It can mimic a hydroxyl group's hydrogen bonding capability or act as a more lipophilic and metabolically stable surrogate for a carbonyl or carboxyl group, potentially improving cell permeability and metabolic resistance.
-
Scaffold for Library Synthesis: The carboxylic acid functionality is a versatile chemical handle. It can be readily converted to amides, esters, or other functional groups, allowing for the rapid synthesis of a library of analogues for structure-activity relationship (SAR) studies.[5]
-
Pharmacological Potential: Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][4] This scaffold, functionalized with the unique difluoroethyl group, offers a promising starting point for developing novel agents in these therapeutic areas.
Diagram of Key Pharmacophoric Features
Caption: Key structural motifs contributing to the compound's utility.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
| Method | Purpose | Expected Observations |
| HPLC | Purity Assessment & Quantification | A single major peak with >95% purity under standard reversed-phase conditions. |
| LC-MS | Mass Verification | Detection of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated molecular weight (177.11 g/mol ). |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group protons (a triplet) and the isoxazole ring proton (a singlet). |
| ¹⁹F NMR | Fluorine Confirmation | A characteristic signal (likely a triplet of quartets) confirming the presence and environment of the CF₂ group. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all 6 unique carbon atoms, including the carboxyl, isoxazole ring, and difluoroethyl carbons. |
Safety and Handling
While a specific Safety Data Sheet (SDS) is not available, precautions should be based on analogous isoxazole carboxylic acids.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water and soap.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
3-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid stands out as a highly promising, albeit specialized, building block for modern drug discovery. Its unique combination of a privileged heterocyclic core, a metabolically robust difluoroethyl moiety, and a versatile carboxylic acid handle provides medicinal chemists with a powerful tool for creating next-generation therapeutics. The synthetic and analytical protocols outlined in this guide offer a clear pathway for its preparation and characterization, paving the way for its application in developing novel drug candidates with improved pharmacological profiles.
References
- Hydorn, A. A., et al. (1963). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. The Journal of Organic Chemistry.
-
Kamal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.[6][7]
- Hydorn, A. A., et al. (1963). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids.
- (2016). 5-Methylisoxazole-4-carboxylic acid.
- Huang, J., et al. (2013).
- Saleh, N., et al. (2024).
-
Bąchor, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC.[5]
- Kamal, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- PubChem. Isoxazole-4-carboxylic acid methyl ester.
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide.[3]
- CAS Common Chemistry. Ethyl 3-(2-chloro-6-fluorophenyl)
- Pandhurnekar, C. P., et al. (2021). progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
-
International Journal of Creative Research Thoughts. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.[1]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery.[2]
- Yang, L., et al. (2023). 5-(Thiophen-2-yl)
- PubChem. 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-.
- BLD Pharm. 3-Methylisoxazole-4-carboxylic acid.
-
Thermo Fisher Scientific. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97%.[8]
-
Kumar, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.[4]
- Sigma-Aldrich. 5-Methylisoxazole-4-carboxylic acid 97%.
- Chemsrc. 5-(3,5-DIFLUOROPHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID.
- Fisher Scientific. Isoxazoles.
- LGC Standards. 5-Methylisoxazole-3-carboxylic-d4 Acid Methyl Ester.
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. nbinno.com [nbinno.com]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. mdpi.com [mdpi.com]
- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 3-Ethyl-5-methylisoxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
